1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one
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Overview
Description
The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a fascinating chemical with diverse applications in various fields such as chemistry, biology, medicine, and industry. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multiple steps. A common synthetic route might start with the preparation of the 3,4-dihydroquinolin-1(2H)-yl fragment, followed by its coupling with a 2-oxoethyl group. The final step involves the introduction of the morpholinosulfonyl and pyridin-2(1H)-one moieties. The reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Scaling up the production for industrial purposes often necessitates optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers might be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under specific conditions.
Reduction: : Common reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: : Halogenating agents like bromine or chlorine in the presence of a base.
Major Products: The products formed depend on the specific reaction and conditions used. For instance, oxidation may yield corresponding quinolinones, while reduction can lead to alcohols or amines.
Scientific Research Applications
This compound finds extensive use in scientific research:
Chemistry: : Employed as an intermediate in organic synthesis for creating more complex molecules.
Biology: : Used in biochemical assays to study enzyme interactions and binding affinities.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action varies depending on the specific application. In medicinal chemistry, for instance, it may interact with specific enzymes or receptors, modulating their activity. The compound's structure allows it to bind to various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
3,4-Dihydroquinoline derivatives
Pyridin-2(1H)-one derivatives
Morpholinosulfonyl-containing compounds
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-morpholin-4-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(23-10-3-6-16-5-1-2-7-17(16)23)15-21-9-4-8-18(20(21)25)29(26,27)22-11-13-28-14-12-22/h1-2,4-5,7-9H,3,6,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIAUPLPLQELNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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